9(R)-HODE cholesteryl ester
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Overview
Description
9®-HODE cholesteryl ester is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with 9®-hydroxy-10,12-octadecadienoic acid (9®-HODE). This compound is part of the larger family of cholesteryl esters, which play crucial roles in lipid metabolism and are involved in various physiological and pathological processes, including atherosclerosis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9®-HODE cholesteryl ester typically involves the esterification of cholesterol with 9®-HODE. This can be achieved through a reaction between cholesterol and 9®-HODE in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of cholesteryl esters, including 9®-HODE cholesteryl ester, often employs enzymatic methods using cholesterol esterase or chemical methods involving acid or base catalysis. The choice of method depends on the desired purity and yield of the product .
Types of Reactions:
Oxidation: 9®-HODE cholesteryl ester can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Hydrolysis: This compound can be hydrolyzed to release free cholesterol and 9®-HODE under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products:
Oxidation: Oxidized derivatives of 9®-HODE cholesteryl ester.
Hydrolysis: Free cholesterol and 9®-HODE.
Scientific Research Applications
9®-HODE cholesteryl ester has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in cellular signaling pathways and lipid metabolism.
Medicine: Studied for its potential involvement in atherosclerosis and other cardiovascular diseases.
Industry: Utilized in the development of lipid-based drug delivery systems and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of 9®-HODE cholesteryl ester involves its incorporation into lipoproteins and subsequent participation in lipid metabolism. It can be hydrolyzed by cholesterol esterase to release free cholesterol and 9®-HODE, which can then participate in various cellular processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Cholesteryl Linoleate: Another cholesteryl ester with linoleic acid.
Cholesteryl Oleate: Esterified with oleic acid.
Cholesteryl Arachidonate: Esterified with arachidonic acid.
Uniqueness: 9®-HODE cholesteryl ester is unique due to the presence of the hydroxyl group in the 9®-HODE moiety, which imparts distinct biochemical properties and reactivity compared to other cholesteryl esters. This uniqueness makes it a valuable compound for studying specific lipid oxidation pathways and their implications in health and disease .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWABJCAEDQEGO-DXCNXAGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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